molecular formula C9H18N2O2 B6234937 N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide CAS No. 881902-47-2

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide

Cat. No. B6234937
CAS RN: 881902-47-2
M. Wt: 186.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide (NCMtBOC) is an organic compound used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a versatile and powerful reagent that has been used in a variety of laboratory experiments and in the development of new compounds. NCMtBOC is a cyclic molecule with a unique structure that makes it a valuable reagent for a variety of reactions.

Scientific Research Applications

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has a variety of scientific research applications. It has been used as a reagent in the synthesis of peptides and other compounds. It has also been used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. Additionally, N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has been used in the synthesis of various polymers and other materials.

Mechanism of Action

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide acts as a nucleophile in the reaction of cyclopropylmethyl bromide and tert-butoxycarbonyl hydrazide. It is also a strong base, which allows it to act as a catalyst in the reaction. The reaction of N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide with cyclopropylmethyl bromide results in the formation of a cyclic structure, which is the desired product.
Biochemical and Physiological Effects
N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has been shown to be non-toxic and non-irritating when used in laboratory experiments. It has also been shown to be non-carcinogenic and non-mutagenic. Additionally, N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has been shown to be non-allergenic and non-irritating when applied to the skin.

Advantages and Limitations for Lab Experiments

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is a powerful reagent that is used in a variety of laboratory experiments. It has a number of advantages, including its availability, its low cost, and its ease of use. Additionally, N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is relatively non-toxic and non-irritating, making it a safe reagent for laboratory use. However, N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has some limitations, including its low solubility in water and its low reactivity with some substrates.

Future Directions

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide has a number of potential future directions. It could be used to synthesize new compounds, such as peptides and other organic molecules. Additionally, it could be used to develop new pharmaceuticals and biochemicals. It could also be used to synthesize polymers and other materials. Finally, N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide could be used to develop new catalysts for chemical reactions.

Synthesis Methods

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is synthesized from the reaction of cyclopropylmethyl bromide and tert-butoxycarbonyl hydrazide. This reaction is typically performed in a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and the product is purified by column chromatography. The synthesis of N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide is relatively simple and can be performed in a variety of laboratory settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)(tert-butoxy)carbohydrazide involves the reaction of cyclopropylmethylamine with tert-butyl carbazate, followed by deprotection of the tert-butoxy group using acid hydrolysis.", "Starting Materials": [ "Cyclopropylmethylamine", "Tert-butyl carbazate", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium sulfate" ], "Reaction": [ "Step 1: Cyclopropylmethylamine is reacted with tert-butyl carbazate in the presence of hydrochloric acid to form N-(cyclopropylmethyl)(tert-butoxy)carbazate.", "Step 2: The reaction mixture is then treated with sodium hydroxide to deprotonate the carbazate group and form the corresponding carbohydrazide.", "Step 3: The tert-butoxy group is then removed by acid hydrolysis using hydrochloric acid, resulting in the formation of N-(cyclopropylmethyl)(carboxy)carbohydrazide.", "Step 4: The product is then extracted with ethyl acetate and dried over sodium sulfate to obtain the final product, N-(cyclopropylmethyl)(carboxy)carbohydrazide." ] }

CAS RN

881902-47-2

Product Name

N'-(cyclopropylmethyl)(tert-butoxy)carbohydrazide

Molecular Formula

C9H18N2O2

Molecular Weight

186.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.